2-Bromo-4-ethyl-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethyl-6-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethyl-6-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:
Starting Material: 2-Fluoroaniline is used as the starting material.
Bromination: The 2-fluoroaniline is subjected to bromination using bromine in the presence of a suitable solvent such as dichloromethane.
Ethylation: The brominated product is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often use continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethyl-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of 2-amino-4-ethyl-6-fluoroaniline.
Oxidation: Formation of 2-nitro-4-ethyl-6-fluoroaniline.
Reduction: Formation of 2-amino-4-ethyl-6-fluoroaniline.
Scientific Research Applications
2-Bromo-4-ethyl-6-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-6-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-6-fluoroaniline
- 4-Bromo-2,6-difluoroaniline
Comparison: 2-Bromo-4-ethyl-6-fluoroaniline is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. Compared to 2-Bromo-4-fluoroaniline and 2-Bromo-6-fluoroaniline, the ethyl group provides additional steric hindrance and electronic effects, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-bromo-4-ethyl-6-fluoroaniline |
InChI |
InChI=1S/C8H9BrFN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChI Key |
WKKUZWNPEHSWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.